REACTION_SMILES
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[CH3:19][C:20](=[O:21])[O-:22].[CH3:23][C:24](=[O:25])[OH:26].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([C:10]([CH3:11])=[O:12])[cH:8][cH:9]1.[N:13]#[C:14][CH2:15][C:16]#[N:17].[NH4+:18].[OH2:33].[cH:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([C:10]([CH3:11])=[C:15]([C:14]#[N:13])[C:16]#[N:17])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc([N+](=O)[O-])cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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N#CCC#N
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[NH4+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C(C#N)C#N)c1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |